molecular formula C17H15NO5 B11642490 2-[Bis(5-methylfuran-2-yl)methyl]-4-nitrophenol CAS No. 147723-39-5

2-[Bis(5-methylfuran-2-yl)methyl]-4-nitrophenol

Cat. No.: B11642490
CAS No.: 147723-39-5
M. Wt: 313.30 g/mol
InChI Key: MXESLGBKFVOPGQ-UHFFFAOYSA-N
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Description

2-[Bis(5-methylfuran-2-yl)methyl]-4-nitrophenol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4-nitrophenol typically involves the reaction of 5-methylfuran-2-carbaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-methylfuran-2-yl)methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

2-[Bis(5-methylfuran-2-yl)methyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The nitro group and phenolic hydroxyl group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(2-Furylmethylene)bis(5-methylfuran)
  • 2,5-Bis(hydroxymethyl)furan
  • 2-Acetyl-5-methylfuran

Uniqueness

2-[Bis(5-methylfuran-2-yl)methyl]-4-nitrophenol is unique due to the presence of both nitro and phenolic hydroxyl groups, which impart distinct chemical reactivity and biological activity

Properties

CAS No.

147723-39-5

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-4-nitrophenol

InChI

InChI=1S/C17H15NO5/c1-10-3-7-15(22-10)17(16-8-4-11(2)23-16)13-9-12(18(20)21)5-6-14(13)19/h3-9,17,19H,1-2H3

InChI Key

MXESLGBKFVOPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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